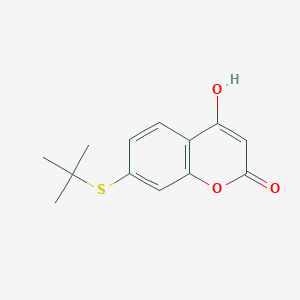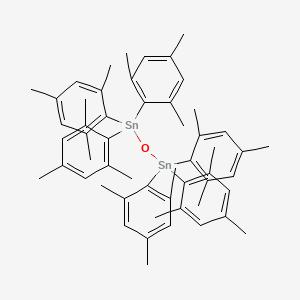
Hexakis(2,4,6-trimethylphenyl)distannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(2,4,6-trimethylphenyl)distannoxane is an organotin compound with the molecular formula C60H78OSn2 It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge, and each tin atom is bonded to three 2,4,6-trimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexakis(2,4,6-trimethylphenyl)distannoxane typically involves the reaction of trimethylphenylstannane with an oxidizing agent. One common method is the reaction of trimethylphenylstannane with hydrogen peroxide or other peroxides under controlled conditions to form the distannoxane compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Hexakis(2,4,6-trimethylphenyl)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Hexakis(2,4,6-trimethylphenyl)distannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and other materials, where its unique properties can enhance material performance.
Mechanism of Action
The mechanism of action of hexakis(2,4,6-trimethylphenyl)distannoxane involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atoms in the compound can form coordination complexes with various biological molecules, affecting their function. The pathways involved may include disruption of cellular processes, inhibition of enzyme activity, and induction of oxidative stress.
Comparison with Similar Compounds
Hexakis(2-methyl-2-phenylpropyl)distannoxane: Another organotin compound with similar structural features but different substituents.
Hexakis(2,4,6-trimethylphenyl)tin chloride: A related compound with chloride substituents instead of the distannoxane structure.
Uniqueness: Hexakis(2,4,6-trimethylphenyl)distannoxane is unique due to its specific arrangement of trimethylphenyl groups and the presence of the distannoxane bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88225-91-6 |
|---|---|
Molecular Formula |
C54H66OSn2 |
Molecular Weight |
968.5 g/mol |
IUPAC Name |
tris(2,4,6-trimethylphenyl)-tris(2,4,6-trimethylphenyl)stannyloxystannane |
InChI |
InChI=1S/6C9H11.O.2Sn/c6*1-7-4-8(2)6-9(3)5-7;;;/h6*4-5H,1-3H3;;; |
InChI Key |
UEHWBIVAQGOSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)O[Sn](C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


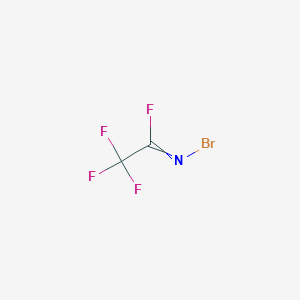

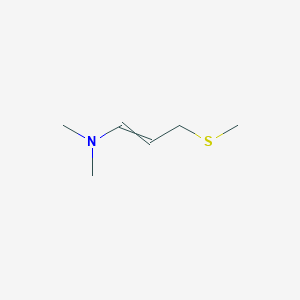
![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)
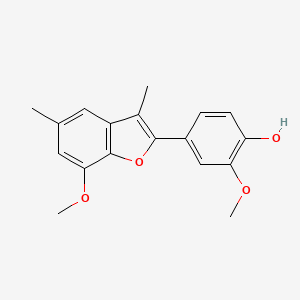
![[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14394193.png)

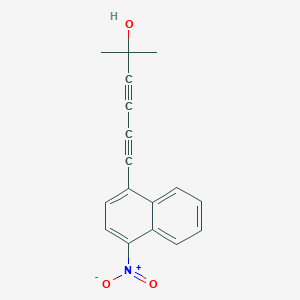
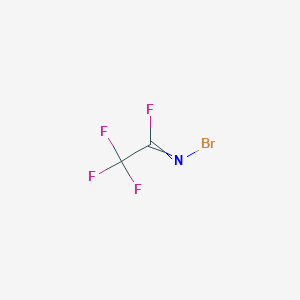
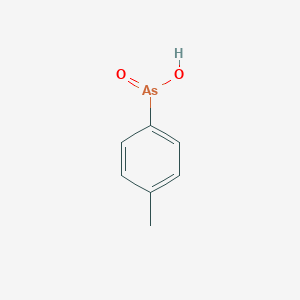
![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
